1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

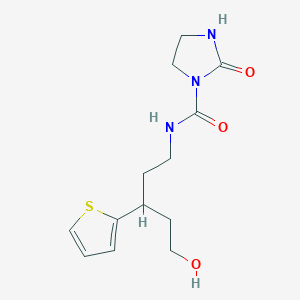

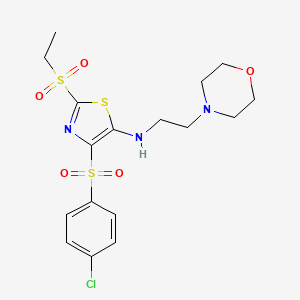

1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O . It is also known as 2-amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains two chlorine atoms, indicating that it is a dihydrochloride .Aplicaciones Científicas De Investigación

Synthesis of Pyrrolidines and Piperidines

- A study by Boto et al. (2001) describes a new synthesis method for 2,3-disubstituted pyrrolidines and piperidines, focusing on one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method could be relevant for synthesizing compounds similar to 1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride (Boto, Hernández, de Leon, & Suárez, 2001).

Derivatives of Pyrrolidin-2-ones

- Research by Rubtsova et al. (2020) explores pyrrolidin-2-ones and their derivatives, which are found in many natural products and biologically active molecules. Their synthesis is crucial for developing new medicinal molecules (Rubtsova, Bobyleva, Lezhnina, Polikarpova, Rozhkova, & Gein, 2020).

Polar Cycloaddition Reactions

- Żmigrodzka et al. (2022) studied the pyrrolidines synthesis in a [3+2] cycloaddition reaction, which may be relevant for understanding reactions involving compounds like this compound (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).

Synthesis of 1′-aza-C-nucleosides

- Filichev and Pedersen (2001) discuss the synthesis of pyrimidine 1′-aza-C-nucleosides using (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which could provide insights into the chemistry related to the target compound (Filichev & Pedersen, 2001).

Functionalized Pyrrole Derivatives

- Gabriele et al. (2012) present a novel approach to functionalized pyrroles, which may have applications in understanding the chemical behavior of compounds like this compound (Gabriele, Veltri, Mancuso, Salerno, Maggi, & Aresta, 2012).

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

- Fleck et al. (2003) describe the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of certain antibiotics. This research could be useful for understanding the synthetic pathways related to this compound (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Iminosugar Nucleosides Synthesis

- Hassan et al. (2004) explore the synthesis of N-(Pyren-1-yl)-(3R,4S)-4-[(1S,2R)-1,2,3-trihydroxypropyl]pyrrolidin-3-ol, an iminosugar, which is significant for understanding the chemical properties of pyrrolidine derivatives (Hassan, Jørgensen, Stein, Fattah, El-Gawad, & Pedersen, 2004).

Mecanismo De Acción

The mechanism of action of this compound is not specified in the available literature. Compounds with a pyrrolidine ring are often used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .

Propiedades

IUPAC Name |

1-(2-amino-2-methylpropyl)pyrrolidin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-8(2,9)6-10-4-3-7(11)5-10;;/h7,11H,3-6,9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVILTDSZZLYKNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCC(C1)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate](/img/structure/B2464066.png)

![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2464070.png)

![methyl 2-[N-(cyanomethyl)-1-[5-(5-methylfuran-2-yl)thiophen-2-yl]formamido]acetate](/img/structure/B2464077.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2464080.png)

![2-Methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine](/img/structure/B2464088.png)